molecular formula C6H8N2O2 B2889936 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid CAS No. 2098110-76-8

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

Cat. No.: B2889936
CAS No.: 2098110-76-8
M. Wt: 140.142
InChI Key: WCDABLSHZXJGDG-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol It is characterized by a spirocyclic structure containing a diaza group and a carboxylic acid functional group

Scientific Research Applications

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid has several scientific research applications, including:

Safety and Hazards

The safety information for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid indicates that it is classified as a danger and has a hazard statement of H315-H319-H228 . Precautionary measures include P240-P210-P241-P264-P280-P302+P352-P370+P378-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

The future directions for research on 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid could involve further exploration of its synthesis, reactivity, and potential applications. Given its unique structure and reactivity, it could serve as a valuable building block in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the diaza and carboxylic acid groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The diaza group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carboxylic acid group can also interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s overall effects in biological systems .

Comparison with Similar Compounds

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid can be compared with other spirocyclic compounds containing diaza and carboxylic acid groups. Similar compounds include:

The uniqueness of this compound lies in its specific structural arrangement and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5(10)4-1-2-6(3-4)7-8-6/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDABLSHZXJGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(=O)O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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